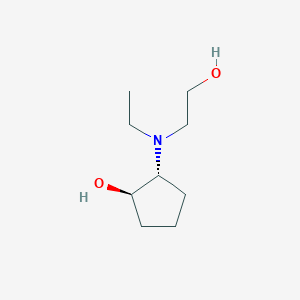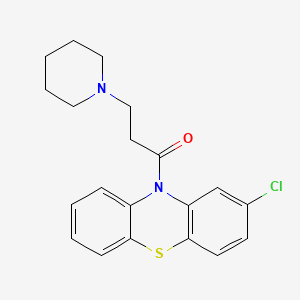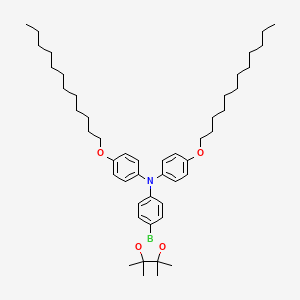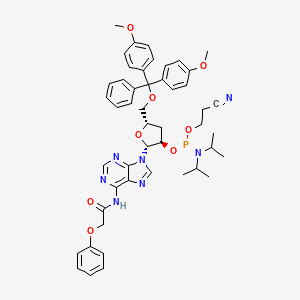![molecular formula C17H23NO3 B13361164 Ethyl 1-[(2-methylphenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B13361164.png)
Ethyl 1-[(2-methylphenyl)acetyl]-4-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-[(2-methylphenyl)acetyl]-4-piperidinecarboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of an ethyl ester group, a piperidine ring, and a 2-methylphenylacetyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[(2-methylphenyl)acetyl]-4-piperidinecarboxylate typically involves the reaction of 2-methylphenylacetic acid with piperidine and ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 2-methylphenylacetic acid is reacted with piperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the intermediate 1-[(2-methylphenyl)acetyl]piperidine.
Step 2: The intermediate is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
化学反应分析
Types of Reactions
Ethyl 1-[(2-methylphenyl)acetyl]-4-piperidinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
科学研究应用
Ethyl 1-[(2-methylphenyl)acetyl]-4-piperidinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
作用机制
The mechanism of action of Ethyl 1-[(2-methylphenyl)acetyl]-4-piperidinecarboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- Ethyl 1-[(4-methylphenyl)acetyl]-4-piperidinecarboxylate
- Ethyl 1-[(2-chlorophenyl)acetyl]-4-piperidinecarboxylate
- Ethyl 1-[(2-methoxyphenyl)acetyl]-4-piperidinecarboxylate
Uniqueness
Ethyl 1-[(2-methylphenyl)acetyl]-4-piperidinecarboxylate is unique due to the presence of the 2-methylphenylacetyl moiety, which imparts specific chemical and biological properties
属性
分子式 |
C17H23NO3 |
|---|---|
分子量 |
289.4 g/mol |
IUPAC 名称 |
ethyl 1-[2-(2-methylphenyl)acetyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C17H23NO3/c1-3-21-17(20)14-8-10-18(11-9-14)16(19)12-15-7-5-4-6-13(15)2/h4-7,14H,3,8-12H2,1-2H3 |
InChI 键 |
OVNKYDQLCWADEV-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CC2=CC=CC=C2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(1-{3-[2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-1-imidazolidinyl]propyl}-2-imidazolidinylidene)-1H-indene-1,3(2H)-dione](/img/structure/B13361083.png)
![2-methyl-5-{2-oxo-2-[8-(trifluoromethoxy)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl]ethoxy}-4H-pyran-4-one](/img/structure/B13361096.png)

![1-[4-(difluoromethoxy)phenyl]-N-(3-pyridinyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13361111.png)
![Ethyl 6-methoxy-3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B13361112.png)

![2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B13361128.png)





![2-(2-Bromophenyl)-1H-benzo[d]imidazole-6-carbaldehyde](/img/structure/B13361165.png)

